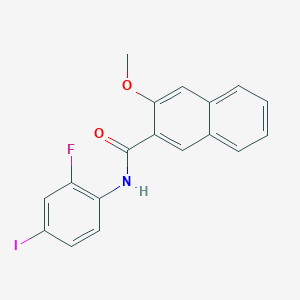![molecular formula C20H14ClFN4O B250973 Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-](/img/structure/B250973.png)
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- involves the inhibition of specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs), which are important targets for cancer therapy.
Biochemical and Physiological Effects:
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs and CDKs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound has certain limitations, such as its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several potential future directions for the study of Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]-. One potential direction is the development of more potent and selective inhibitors of HDACs and CDKs for the treatment of cancer and other diseases. Another potential direction is the study of the effects of this compound on other biological processes, such as inflammation and oxidative stress. Additionally, the potential use of this compound in combination with other drugs for the treatment of cancer and other diseases should be explored.
Métodos De Síntesis
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- is synthesized using a specific method that involves the reaction of 3-chlorobenzoic acid with 2-(4-fluorophenyl)-6-methyl-2H-benzotriazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with ammonia to obtain the final compound.
Aplicaciones Científicas De Investigación
Benzamide, 3-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C20H14ClFN4O |
|---|---|
Peso molecular |
380.8 g/mol |
Nombre IUPAC |
3-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C20H14ClFN4O/c1-12-9-18-19(25-26(24-18)16-7-5-15(22)6-8-16)11-17(12)23-20(27)13-3-2-4-14(21)10-13/h2-11H,1H3,(H,23,27) |
Clave InChI |
RBQQOSHSICCNKE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(5-iodopyridin-2-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B250890.png)
![5-(2,5-dichlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250891.png)
![5-bromo-2-methoxy-N-[(4-sulfamoylphenyl)carbamothioyl]benzamide](/img/structure/B250892.png)

![Methyl 4-(4-acetyl-1-piperazinyl)-3-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250895.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B250899.png)
![Dimethyl 5-[(3,5-dichloro-2-methoxybenzoyl)amino]isophthalate](/img/structure/B250900.png)
![Propyl 5-[(3-methoxybenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B250902.png)
![Methyl 4-(4-benzyl-1-piperazinyl)-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B250903.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-[(2,2-dimethylpropanoyl)amino]benzoate](/img/structure/B250904.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B250905.png)
![Methyl 4-(4-benzoyl-1-piperazinyl)-3-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B250907.png)

![3,5-dichloro-4-methoxy-N-({4-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)benzamide](/img/structure/B250913.png)